molecular formula C20H16O B2680293 1-(Pyren-1-yl)butan-1-one CAS No. 16335-39-0

1-(Pyren-1-yl)butan-1-one

Cat. No.: B2680293
CAS No.: 16335-39-0
M. Wt: 272.347
InChI Key: HCPUFGVIMIGHED-UHFFFAOYSA-N
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Description

1-(Pyren-1-yl)butan-1-one is an organic compound with the chemical formula C20H16O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of a pyrene moiety attached to a butanone group. This compound is known for its luminescent properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyren-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure efficient production, and the product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Pyren-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyren-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses due to its luminescent properties.

    Biology: Employed in the study of biological macromolecules and their interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of optoelectronic devices and materials

Mechanism of Action

The mechanism of action of 1-(Pyren-1-yl)butan-1-one is primarily related to its luminescent properties. The compound exhibits strong fluorescence, which can be used to study molecular interactions and environmental changes. The pyrene moiety allows for π-π stacking interactions, which are crucial for its luminescent behavior. These interactions can be influenced by external factors such as pressure and temperature, leading to changes in fluorescence intensity and wavelength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyren-1-yl)butan-1-one is unique due to its specific combination of a pyrene moiety and a butanone group, which imparts distinct luminescent properties. This makes it particularly useful in applications requiring fluorescence and molecular interaction studies .

Properties

IUPAC Name

1-pyren-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-2-4-18(21)16-11-9-15-8-7-13-5-3-6-14-10-12-17(16)20(15)19(13)14/h3,5-12H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPUFGVIMIGHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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